molecular formula C12H11ClN2 B5650499 (3-chlorophenyl)(4-pyridinylmethyl)amine

(3-chlorophenyl)(4-pyridinylmethyl)amine

Cat. No. B5650499
M. Wt: 218.68 g/mol
InChI Key: QILVGMCYOLTHGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “(3-chlorophenyl)(4-pyridinylmethyl)amine” often involves complex reactions including cyclization and substitution processes. For instance, studies have shown that cyclization of certain precursors in the presence of catalysts like Ni(NO3)2 can lead to structurally similar compounds, highlighting a method that could potentially be applied to the synthesis of “this compound” (H. Repich et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to “this compound” reveals intricate details about their arrangement and bonding. For example, X-ray diffraction studies provide insights into the crystalline structure and hydrogen bonding patterns, contributing to the understanding of molecular geometry and stability (A. Adeleke & B. Omondi, 2022).

Chemical Reactions and Properties

The chemical behavior of “this compound” can be inferred from reactions involving similar compounds. These reactions often include interactions with ligands, demonstrating the compound’s potential in forming complex structures with metal ions, which could be pivotal in catalysis and material science (Philip W. Dyer et al., 2005).

Physical Properties Analysis

The physical properties, such as crystalline structure, melting points, and solubility, are critical for understanding the applications and handling of “this compound”. Studies on related compounds have utilized X-ray crystallography and spectroscopic methods to elucidate these properties, providing a basis for predicting the behavior of “this compound” (S. Fatma et al., 2017).

Chemical Properties Analysis

The chemical properties of “this compound” can be assessed through studies on reactivity, stability, and reaction mechanisms. Research on similar compounds indicates that substituent groups and molecular structure play a significant role in determining reactivity towards various chemical agents, providing insights into potential chemical transformations and applications (B. Trofimov et al., 2007).

properties

IUPAC Name

3-chloro-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILVGMCYOLTHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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